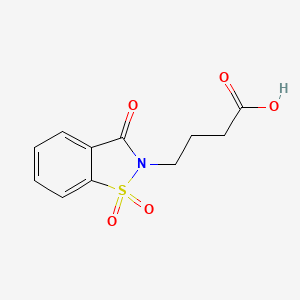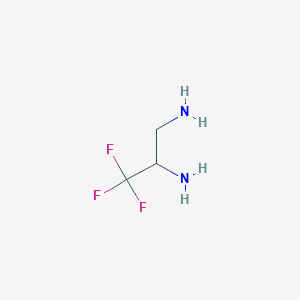
3,3,3-Trifluoropropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoropropane-1,2-diamine is a chemical compound with the molecular formula C3H7F3N2 . It is also known as ®-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride .
Synthesis Analysis
The synthesis of 3,3,3-Trifluoropropane-1,2-diamine involves several steps. The diethyl malonate as substrate first reacted with the fluorination reagent of selectfluor to get the first intermediate 2,2-difluoro-diethyl-malonate (DFDEM), and then the DFDEM was amidated by ammonia water to prepare the second intermediate 2,2-difluoro-malonamide (DFMA). Lastly, the resulting DFMA was reduced via boron hydride (BH3) to obtain the final product DFPDA .Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropane-1,2-diamine is characterized by the presence of a trifluoropropane group attached to a 1,2-diamine group .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropane-1,2-diamine is a yellow solid with a molecular weight of 201.02 . The compound is stored at temperatures below -10°C and is shipped with an ice pack .Scientific Research Applications
Synthesis of 1,2-Diamines Incorporating Perfluorinated Groups:
- Research shows that the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene is investigated to access 1,2-diamines with perfluorinated groups. Complete diastereoselectivity in the addition process is achieved with specific nucleophiles, highlighting the precision in synthesizing such chemical structures (Turconi, Lebeau, Paris, & Mioskowski, 2006).
Metal-Catalyzed Diamination Reactions:
- The diamine motif, including structures like 1,2-diamine, is present in several natural products and pharmaceutical agents. Metal-catalyzed diamination reactions, potentially involving compounds like 3,3,3-Trifluoropropane-1,2-diamine, are significant for synthesizing such structures, which are crucial in natural product construction and drug molecule development (Cardona & Goti, 2009).
Optical Properties of Polyimides Derived from Diamines:
- Studies have explored the effects of diamines with ether groups or trifluoromethyl (-CF3) groups, like 3,3,3-Trifluoropropane-1,2-diamine, on the optical properties of polyimides. The fluorinated polyimides derived from these diamines exhibit notable features like colorlessness, low dielectric constants, and high thermal stability, making them useful in various applications (Li, Xu, Che, Liu, Zhao, & Ye, 2019).
Complexation Properties of Diamine Derivatives:
- Research on the synthesis, protolytic, and complexation properties of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives reveals insights into their behavior in aqueous solutions and their stability constants with transition metals, which can be crucial for various chemical processes and applications (Korotaev, Skorik, Barkov, Kodess, & Zapevalov, 2005).
Synthesis of Novel ‘3F’-Based Fluorinated Monomers:
- The synthesis of novel fluorinated diamine monomers, such as those based on trifluoroacetophenone, demonstrates the potential for creating advanced polyimides with unique properties like high thermal stability and solubility, indicating broad applicability in materials science (Brink, Brandom, Wilkes, & McGrath, 1994).
Stereoselective Synthesis of Trifluoromethyl-substituted 1,2-Diamines:
- The stereoselective synthesis process for creating trifluoromethyl-substituted 1,2-diamines, like 1,2-diamino-3,3,3-trifluoropropane, through aza-Michael reactions, showcases the ability to produce optically pure compounds, valuable in various chemical and pharmaceutical fields (Turconi, Lebeau, Paris, & Mioskowski, 2006).
Safety and Hazards
3,3,3-Trifluoropropane-1,2-diamine is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3,3,3-trifluoropropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F3N2/c4-3(5,6)2(8)1-7/h2H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHYHUYKPDZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

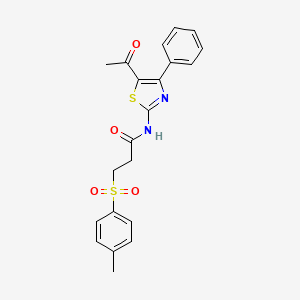

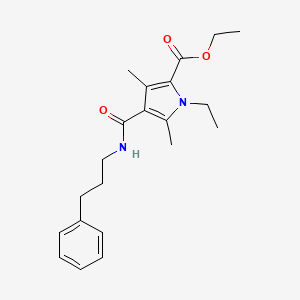
![7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide](/img/structure/B2948608.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2948616.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)
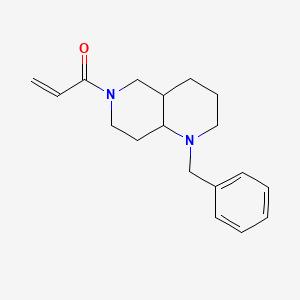
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2948622.png)
